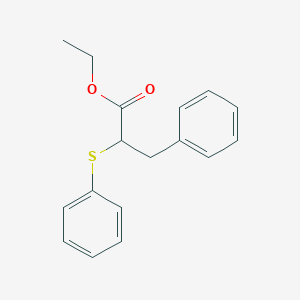![molecular formula C8H13NO3 B14634330 3-[(2-Methyl-1,3-dioxan-5-yl)oxy]propanenitrile CAS No. 55961-72-3](/img/structure/B14634330.png)
3-[(2-Methyl-1,3-dioxan-5-yl)oxy]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Methyl-1,3-dioxan-5-yl)oxy]propanenitrile is an organic compound featuring a nitrile group attached to a propanenitrile backbone, which is further connected to a 2-methyl-1,3-dioxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methyl-1,3-dioxan-5-yl)oxy]propanenitrile typically involves the reaction of 2-methyl-1,3-dioxane with a suitable nitrile precursor under specific conditions. One common method involves the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the dioxane ring from carbonyl compounds and 1,3-propanediol . The reaction conditions often include refluxing in toluene with a Dean-Stark apparatus to continuously remove water from the reaction mixture .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Industrial methods often focus on the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
3-[(2-Methyl-1,3-dioxan-5-yl)oxy]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as KMnO4 or OsO4.
Reduction: Reduction reactions can be carried out using agents like LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
3-[(2-Methyl-1,3-dioxan-5-yl)oxy]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[(2-Methyl-1,3-dioxan-5-yl)oxy]propanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1,3-Dioxane: A related compound with similar structural features but lacking the nitrile group.
2-Methyl-1,3-dioxane: Another similar compound with a methyl group at the 2-position.
Uniqueness
3-[(2-Methyl-1,3-dioxan-5-yl)oxy]propanenitrile is unique due to the presence of both the dioxane ring and the nitrile group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
55961-72-3 |
|---|---|
分子式 |
C8H13NO3 |
分子量 |
171.19 g/mol |
IUPAC名 |
3-[(2-methyl-1,3-dioxan-5-yl)oxy]propanenitrile |
InChI |
InChI=1S/C8H13NO3/c1-7-11-5-8(6-12-7)10-4-2-3-9/h7-8H,2,4-6H2,1H3 |
InChIキー |
TVKANCYDNQJHLO-UHFFFAOYSA-N |
正規SMILES |
CC1OCC(CO1)OCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5-Nitropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634259.png)
![[(4-Chlorophenyl)(phenyl)methylidene]hydrazine](/img/structure/B14634269.png)
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-3-carboxamide](/img/structure/B14634276.png)
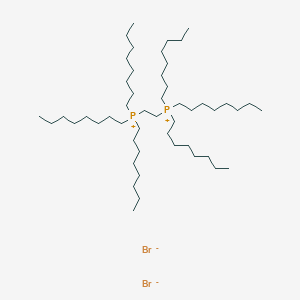
![Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury](/img/structure/B14634288.png)
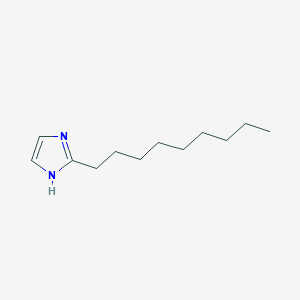
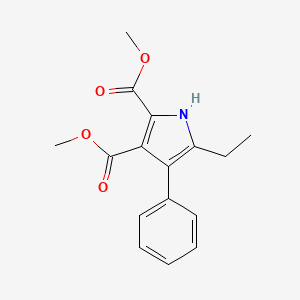


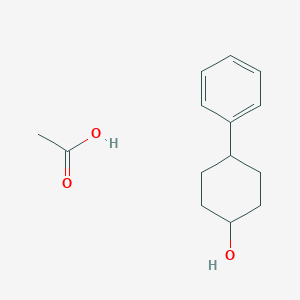
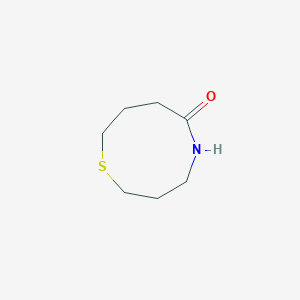
![(2Z)-2-[(E)-3-phenylprop-2-enylidene]cyclohexan-1-ol](/img/structure/B14634310.png)
